4-Trimethylsilylaniline

Beschreibung

BenchChem offers high-quality 4-Trimethylsilylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Trimethylsilylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

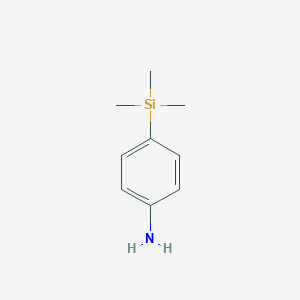

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-trimethylsilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBZOTJKKCXYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434448 | |

| Record name | 4-trimethylsilylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17889-23-5 | |

| Record name | 4-trimethylsilylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Trimethylsilylaniline (CAS No. 17889-23-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

4-Trimethylsilylaniline is a synthetically valuable aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group and a versatile trimethylsilyl (TMS) moiety on a stable benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and applications of 4-trimethylsilylaniline, with a focus on its practical utility for professionals in drug discovery and development. The presence of the TMS group not only influences the electronic properties of the aniline ring but also serves as a synthetic handle for various coupling reactions and as a protecting group, making it a highly adaptable intermediate in the synthesis of complex molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-trimethylsilylaniline is essential for its effective use in the laboratory.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17889-23-5 | [1] |

| Molecular Formula | C₉H₁₅NSi | [1] |

| Molecular Weight | 165.31 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Topological Polar Surface Area | 26 Ų | [1] |

| Complexity | 120 | [1] |

Spectroscopic Characterization

The structural features of 4-trimethylsilylaniline give rise to a characteristic spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp, intense singlet around 0.25 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic protons will appear as two sets of doublets in the aromatic region (typically between 6.5 and 7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet, corresponding to the two protons of the amino group, would also be present, with its chemical shift being dependent on the solvent and concentration.[2][3][4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the methyl carbons of the TMS group at a low chemical shift (around 0 ppm). The aromatic carbons will show four distinct signals, with the carbon attached to the silicon atom (ipso-carbon) appearing at a characteristic chemical shift.[2][3][4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. Strong C-H stretching bands from the aromatic ring and the methyl groups of the TMS moiety will be observed around 2900-3100 cm⁻¹. A notable feature will be the Si-C stretching and bending vibrations, which typically appear in the fingerprint region.[6][7]

-

Mass Spectrometry: The mass spectrum under electron impact (EI) ionization would be expected to show a molecular ion peak (M⁺) at m/z = 165. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the TMS moiety, which is a characteristic fragmentation pattern for trimethylsilyl compounds.[6][8][9][10][11]

Synthesis of 4-Trimethylsilylaniline: A Plausible Synthetic Approach

While a specific, detailed protocol for the direct synthesis of 4-trimethylsilylaniline is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be devised based on established methodologies for the silylation of aromatic compounds. A common approach involves the ortho-lithiation of an N-protected aniline derivative followed by quenching with a silicon electrophile.

A likely synthetic pathway would involve the protection of the amino group of aniline, followed by a directed ortho-metalation, which in the case of a para-substituent, would be a direct metalation at the 4-position, and subsequent reaction with trimethylsilyl chloride.

Caption: Plausible synthetic pathway for 4-Trimethylsilylaniline.

Exemplary Laboratory-Scale Synthesis Protocol:

Step 1: Protection of the Amino Group

-

To a solution of aniline in a suitable solvent such as tetrahydrofuran (THF), add a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. The protected aniline is then purified by column chromatography.

Step 2: Directed Silylation

-

Dissolve the N-protected aniline in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to effect the lithiation at the 4-position.

-

After stirring for a period to ensure complete lithiation, add trimethylsilyl chloride (TMS-Cl) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the silylated product.

Step 3: Deprotection

-

The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

After the deprotection is complete, the reaction is neutralized, and the final product, 4-trimethylsilylaniline, is isolated and purified, for instance, by distillation or column chromatography.

Key Reactions and Synthetic Utility

The dual functionality of 4-trimethylsilylaniline makes it a versatile reagent in organic synthesis.

Reactions Involving the Amino Group

The amino group of 4-trimethylsilylaniline undergoes typical reactions of aromatic amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl group is the key to the expanded synthetic utility of this molecule.

-

Protodesilylation: The C-Si bond can be cleaved under acidic or basic conditions, or by treatment with fluoride ions, to regenerate aniline. This allows the TMS group to be used as a temporary blocking group.

-

Ipso-Substitution: The TMS group can be replaced by other electrophiles, such as halogens, in electrophilic aromatic substitution reactions. This provides a regioselective route to otherwise difficult-to-access substituted anilines.

Caption: Key reactions of 4-Trimethylsilylaniline.

Applications in Drug Discovery and Development

Aniline and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals.[12][13][14] The unique reactivity of 4-trimethylsilylaniline makes it a valuable building block for the synthesis of complex drug candidates.

Role as a Versatile Intermediate

The ability to perform regioselective functionalization of the aniline ring via the TMS group is highly advantageous in medicinal chemistry. For instance, the synthesis of polysubstituted anilines, which are common cores in kinase inhibitors, can be facilitated by using 4-trimethylsilylaniline as a starting material.[15][16][17] The TMS group can direct other substituents to specific positions before being removed or replaced.

Potential in the Synthesis of Bioactive Molecules

While specific examples of marketed drugs directly synthesized from 4-trimethylsilylaniline are not widely reported, its potential is evident from the numerous patents citing its use.[1] These patents often describe the synthesis of novel heterocyclic compounds with potential therapeutic applications, where 4-trimethylsilylaniline serves as a key precursor. The compound's utility in constructing libraries of related molecules for high-throughput screening is also a significant advantage in the early stages of drug discovery.[18][19][20]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-trimethylsilylaniline. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

4-Trimethylsilylaniline is a valuable and versatile building block for organic synthesis, offering a unique combination of reactivity at both the amino and trimethylsilyl groups. Its utility in the regioselective synthesis of substituted anilines makes it a particularly attractive intermediate for researchers and scientists in the pharmaceutical industry. A solid understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable its effective application in the development of novel therapeutics and other advanced materials.

References

-

A new series of 4-amino-4H-1,2,4-triazole derivatives, 3a-f and 5a-f were synthesized by using various aryl aldehydes and ketones. FT-IR, 1H NMR, 13C NMR and mass spectral studies were characteristic of the synthesized compounds. These new compounds were screened in male wistar rats and compared with the standard drug for their anticonvulsant activity against maximal electroshock seizure (MES) model. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

4-Trimethylsilylaniline. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]

- CN1800143A - 2,4,6-trimethylaniline synthesis method. (n.d.). Google Patents.

-

Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). PubMed. Retrieved January 30, 2024, from [Link]

-

Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor. (2022). ResearchGate. Retrieved January 30, 2024, from [Link]

-

tris(trimethylsilyl)silane. (n.d.). Organic Syntheses. Retrieved January 30, 2024, from [Link]

-

On-tissue amidation of sialic acid with aniline for sensitive imaging of sialylated N-glycans from FFPE tissue sections via MALDI mass spectrometry. (2022). PubMed. Retrieved January 30, 2024, from [Link]

-

Bioactive Secondary Metabolites with Unique Aromatic and Heterocyclic Structures Obtained from Terrestrial Actinomycetes Species. (2016). PubMed. Retrieved January 30, 2024, from [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). Europe PMC. Retrieved January 30, 2024, from [Link]

-

Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Boiling Point of an Organic compound. (2017). YouTube. Retrieved January 30, 2024, from [Link]

-

The advent of phyllobilins as bioactive phytochemicals – natural compounds derived from chlorophyll in medicinal plants and food with immunomodulatory activities. (2020). ResearchGate. Retrieved January 30, 2024, from [Link]

-

UNITED STATES PATENT OFFICE. (n.d.). Google APIs. Retrieved January 30, 2024, from [Link]

-

Derivatization in mass spectrometry--1. Silylation. (2003). PubMed. Retrieved January 30, 2024, from [Link]

-

The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 30, 2024, from [Link]

-

Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). MDPI. Retrieved January 30, 2024, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved January 30, 2024, from [Link]

- US7692042B2 - Process for preparing aniline. (n.d.). Google Patents.

-

Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. (2016). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Mass spectra of aniline with different ionization methods. (a) electron-impact ionization and (b) chemical ionization with methane as a reagent gas and a reaction time of 80 ms. Both spectra were obtained at a rf amplitude of 300 V p - p prior to ejection. V rep = + 300 V, V ext = −400 V, and V acc = −2.7 kV. The dashed line acts as guide for the eye to draw the reader's. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2023). National Institutes of Health. Retrieved January 30, 2024, from [Link]

-

Preparation and reactions of 4-(trimethylsilyl)indole. (1984). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. (n.d.). Scholars Research Library. Retrieved January 30, 2024, from [Link]

-

Bioactive molecules that can be obtained from anilines presented in this work. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed. Retrieved January 30, 2024, from [Link]

-

Synthesis of aniline building blocks. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

- EP1165496B1 - Substituted aniline compounds. (n.d.). Google Patents.

-

Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2002). PubMed. Retrieved January 30, 2024, from [Link]

-

Synthesis of 4-(methylsulfonyl)aniline (6). (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Machine learning for identification of silylated derivatives from mass spectra. (2022). National Institutes of Health. Retrieved January 30, 2024, from [Link]

-

1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.). Zeitschrift für Naturforschung. Retrieved January 30, 2024, from [Link]

Sources

- 1. 4-Trimethylsilylaniline | C9H15NSi | CID 10034957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. 2,4,6-Trimethylaniline(88-05-1) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. On-tissue amidation of sialic acid with aniline for sensitive imaging of sialylated N-glycans from FFPE tissue sections via MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. news.umich.edu [news.umich.edu]

- 15. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioactive Secondary Metabolites with Unique Aromatic and Heterocyclic Structures Obtained from Terrestrial Actinomycetes Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 4-Trimethylsilylaniline

The following guide details the physical properties, synthesis, and application of 4-Trimethylsilylaniline , designed for researchers in medicinal chemistry and organosilicon synthesis.

The "Silicon Switch" in Medicinal Chemistry

CAS Registry Number: 17889-23-5

Formula: C

Executive Summary: The Silicon Bioisostere

4-Trimethylsilylaniline represents a critical building block in the "Silicon Switch" strategy—the replacement of a carbon atom (specifically a tert-butyl group) with a silicon atom in drug scaffolds. While structurally similar to 4-tert-butylaniline, the silicon analog offers distinct physicochemical advantages:

-

Increased Lipophilicity: The C–Si bond is longer (1.87 Å) than the C–C bond (1.54 Å), increasing the molecular volume and lipophilicity (LogP), which can enhance blood-brain barrier penetration.

-

Altered Metabolic Stability: The silyl group alters the metabolic susceptibility of the aromatic ring, often blocking para-hydroxylation.

-

Electronic Modulation: The trimethylsilyl (TMS) group exerts a weak electron-donating effect via inductive mechanisms (+I) but can stabilize adjacent negative charges (or destabilize positive charges) via

-

Physicochemical Properties

The following data aggregates experimental values and validated predictions. Note the distinction between the free amine and its stable intermediates.

| Property | Value | Condition/Note |

| Physical State | Colorless Oil | At Room Temperature (Purified) |

| Boiling Point | 44 °C | @ 0.01 mmHg [1] |

| Boiling Point (Alt) | 102 °C | @ 6 mmHg [1] |

| Melting Point | < 25 °C | Free amine is liquid; Imine intermediate mp: 92–93 °C |

| pKa (Conjugate Acid) | ~4.9 – 5.1 | Predicted based on Hammett |

| LogP (Predicted) | 2.8 – 3.1 | Higher than 4-tert-butylaniline (LogP ~2.6) |

| Density | ~0.94 g/mL | Estimated based on liquid analogs |

| Refractive Index | 1.54 – 1.55 | Typical range for silylated anilines |

Electronic Characterization (Hammett Parameters)

The electronic influence of the trimethylsilyl group at the para position is subtle but distinct from alkyl groups.

-

Hammett Constant (

): -0.07 (Weakly electron-donating) -

Field Effect (

): 0.02 -

Resonance Effect (

): -0.09 -

Implication: The TMS group increases the basicity of the aniline nitrogen slightly less than a tert-butyl group (

= -0.20), making 4-trimethylsilylaniline a unique electronic probe in SAR (Structure-Activity Relationship) studies.

Spectroscopic Identification

Reliable identification requires analysis of the specific shielding provided by the silicon atom.

1H NMR Spectroscopy (300 MHz, CDCl )

The spectrum is characterized by a distinctive AA'BB' aromatic system and the high-field silyl signal.

- 7.39 ppm (d, J = 8.1 Hz, 2H): Aromatic protons ortho to the TMS group.

- 6.75 ppm (d, J = 8.1 Hz, 2H): Aromatic protons ortho to the amino group (shielded by electron donation from N).

-

3.75 ppm (s, 2H): Broad singlet corresponding to the -NH

-

0.29 ppm (s, 9H): The intense singlet of the Trimethylsilyl (-Si(CH

IR Spectroscopy

-

~3400 & 3380 cm

: N-H stretching (primary amine doublet). -

~1250 & 840 cm

: Characteristic Si-CH

Synthesis & Purification Protocol

Direct silylation of aniline is challenging due to the reactivity of the amine. The most robust route utilizes the "Protected Lithiation" strategy , employing a benzophenone imine to mask the nitrogen during the halogen-metal exchange.

Reaction Scheme

-

Protection: Condensation of 4-bromoaniline with benzophenone.

-

Lithiation: Halogen-metal exchange with n-BuLi.

-

Silylation: Quenching the aryllithium species with Trimethylsilyl chloride (TMSCl).

-

Deprotection: Hydrolysis or hydrogenolysis to release the free amine.

Figure 1: Validated synthetic workflow via the benzophenone imine route [1].

Detailed Methodology (Imine Route)

-

Protection: Reflux 4-bromoaniline (1.0 eq) with benzophenone (1.0 eq) in toluene with catalytic p-TsOH and a Dean-Stark trap until water evolution ceases. Recrystallize the resulting imine.

-

Lithiation: Dissolve the imine in dry THF under Argon. Cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise. The solution typically turns deep red/purple. Stir for 30 min.

-

Quenching: Add TMSCl (1.2 eq) dropwise at -78 °C. Allow to warm to room temperature. The color will fade.

-

Workup: Quench with water, extract with ether, and dry over Na

SO -

Cleavage:

-

Method A (Hydrogenolysis): Treat the silylated imine with ammonium formate and 10% Pd/C in methanol at reflux.

-

Method B (Hydrolysis): Treat with mild acidic buffer (sodium acetate/acetic acid) in THF/H

O. (Avoid strong acid which may protodesilylate the ring).

-

-

Purification: Distillation under high vacuum (0.01 mmHg) is required to separate the product from the diphenylmethane/benzophenone byproduct.

The "Silicon Switch" in Drug Design

Replacing a tert-butyl group with a trimethylsilyl group is a bioisosteric replacement that maintains steric bulk while altering physicochemical parameters.

Figure 2: Comparative properties of Carbon vs. Silicon analogs in pharmacophore design.

Handling and Stability

-

Oxidation: Like all anilines, the compound is susceptible to oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Darkening of the oil indicates oxidation to quinoid species.

-

Protodesilylation: The C(aryl)-Si bond is generally stable to base but can be cleaved by strong electrophiles or strong acids (ipso-substitution). Avoid nitration conditions or strong hydrohalic acids unless desilylation is intended.

References

-

Buchwald, S. L., et al. (1996). "Palladium Catalysis in the Synthesis of Polyaniline-Related Materials." Massachusetts Institute of Technology, DSpace.

-

PubChem. (2025).[1][3] "4-Trimethylsilylaniline Compound Summary." National Library of Medicine.

-

Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today, 8(12), 551-556.

Sources

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of 4-Trimethylsilylaniline in Organic Solvents

For Immediate Release

[City, State] – [Date] – As a cornerstone molecule in the synthesis of advanced materials and pharmaceutical intermediates, a comprehensive understanding of the solubility of 4-Trimethylsilylaniline is paramount for researchers, scientists, and drug development professionals. This technical guide offers a deep dive into the solubility profile of 4-Trimethylsilylaniline, providing both theoretical predictions and a robust experimental framework for its quantitative determination. While specific solubility data for this compound is not extensively published, this guide synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers in their experimental design and execution.

Understanding the Molecular Architecture and its Influence on Solubility

4-Trimethylsilylaniline is a bifunctional molecule featuring a polar aniline moiety and a nonpolar trimethylsilyl (TMS) group attached to the phenyl ring. This unique structure dictates its interaction with various organic solvents.

-

The Aniline Core: The parent molecule, aniline, exhibits moderate polarity due to the presence of the amino (-NH2) group, which can participate in hydrogen bonding. Aniline is known to be soluble in a wide range of organic solvents.[1] For instance, the solubility of aniline in toluene is reported to be 5.774 g/100 mL.[2]

-

The Trimethylsilyl (TMS) Substituent: The introduction of the TMS group significantly alters the molecule's physicochemical properties. The TMS group is bulky and nonpolar, comprised of a central silicon atom bonded to three methyl groups. This group generally increases the lipophilicity of a molecule, thereby enhancing its solubility in nonpolar organic solvents. Silylation is a known strategy to improve the solubility of compounds, such as unprotected amino acids, in organic media.[3]

Based on these structural considerations, it is predicted that 4-Trimethylsilylaniline will exhibit good solubility in a range of common organic solvents, with a particular affinity for those with low to moderate polarity.

Predicted Solubility Profile of 4-Trimethylsilylaniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | High | The nonpolar TMS group and the phenyl ring will have strong van der Waals interactions with these solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | The polarity of the aniline moiety will facilitate dissolution, while the nonpolar portion of the molecule remains well-solvated. THF is a versatile, moderately polar solvent capable of dissolving a wide array of compounds.[4] DCM is also a widely used solvent for organic synthesis and is known to dissolve many organic compounds.[5][6] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | While the amino group can hydrogen bond with protic solvents, the bulky, nonpolar TMS group may hinder extensive solvation, potentially limiting solubility compared to more nonpolar solvents. |

| Aqueous | Water | Very Low | The predominantly nonpolar character of the molecule, conferred by the phenyl ring and the large TMS group, will lead to poor solubility in water.[1][7] |

The Causality of Solvent Selection: A Strategic Approach

The choice of solvent is a critical parameter in any chemical process, directly impacting reaction rates, yields, and the ease of product isolation. For reactions involving 4-Trimethylsilylaniline, the ideal solvent should not only fully dissolve the starting material but also be compatible with the reaction conditions and reagents. For instance, in cross-coupling reactions where 4-Trimethylsilylaniline might be used, solvents like toluene and THF are common choices due to their inertness and ability to dissolve both the organic substrates and organometallic catalysts.

A Self-Validating System: Experimental Determination of Solubility

Given the absence of extensive published quantitative data, a reliable experimental protocol is essential for researchers to determine the precise solubility of 4-Trimethylsilylaniline in their solvent of choice. The isothermal shake-flask method is a well-established and robust technique for this purpose.

Experimental Workflow for Solubility Determination

Caption: A streamlined workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

4-Trimethylsilylaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

Protocol:

-

Preparation of the Saturated Solution:

-

To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of 4-Trimethylsilylaniline to each vial to ensure that a saturated solution is formed and solid material remains. The exact amount will depend on the solvent but starting with approximately 100-200 mg is a reasonable starting point.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter that is compatible with the organic solvent.

-

-

-

Quantification of the Solute:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent using volumetric flasks.

-

Prepare a series of standard solutions of 4-Trimethylsilylaniline of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Data Analysis and Reporting:

-

Determine the concentration of 4-Trimethylsilylaniline in the diluted sample solution using the calibration curve.

-

Calculate the solubility of 4-Trimethylsilylaniline in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Relationships in Solubility

The interplay of intermolecular forces is central to understanding solubility. The principle of "like dissolves like" provides a foundational framework for predicting solubility.

Caption: Intermolecular forces governing the solubility of 4-Trimethylsilylaniline in different classes of organic solvents.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Trimethylsilylaniline in organic solvents. By leveraging the principles of molecular structure and intermolecular forces, researchers can make informed predictions about its solubility profile. Furthermore, the detailed experimental protocol for the shake-flask method offers a reliable and self-validating system for obtaining precise quantitative solubility data. This knowledge is crucial for optimizing reaction conditions, facilitating purification processes, and advancing the application of this important chemical intermediate in drug development and materials science.

References

- Solubility of Things. (n.d.). 2,4,6-Trimethylaniline.

- CymitQuimica. (n.d.). CAS 106-49-0: 4-Methylaniline.

- ChemBK. (2024, April 10). 4-(trimethylsilyl)toluene.

- PubChem. (n.d.). 4-Trimethylsilylaniline.

- ResearchGate. (n.d.). Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene.

- Wikipedia. (n.d.). Methoxytoluene.

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Wikipedia. (n.d.). Tetrahydrofuran.

- PubChem. (n.d.). Toluene.

- ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- Sigma-Aldrich. (n.d.). Dichloromethane Methylene chloride.

- Sinobio Chemistry. (n.d.). Organic Solvent CAS 75-09-2 Dichloromethane/Methylene Chloride for Pesticide Intermediate.

- PubChem. (n.d.). Dichloromethane.

- Sigma-Aldrich. (n.d.). Dichloromethane Methylene chloride 75-09-2.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Organic Solvent CAS 75-09-2 Dichloromethane/Methylene Chloride for Pesticide Intermediate - Buy Dichloromethane, dichloromethane 75 09 2, Methylene Chloride Product on Sinobio Chemistry [sinobiochemistry.com]

- 6. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]

Technical Guide to the Safe Handling of 4-Trimethylsilylaniline (CAS: 17889-23-5) for Research and Development Applications

This document serves as an in-depth technical guide for the safe handling, storage, and emergency management of 4-Trimethylsilylaniline. It is intended for researchers, scientists, and drug development professionals who may utilize this compound in laboratory and pilot-scale settings. The protocols and recommendations herein are synthesized from established safety data and are designed to foster a self-validating system of safety and experimental integrity.

Introduction: Understanding the Compound and the Need for Precaution

4-Trimethylsilylaniline (CAS: 17889-23-5) is a versatile organosilicon compound that serves as a valuable intermediate in organic synthesis. The presence of the trimethylsilyl (TMS) group can enhance the stability and solubility of the aniline core, making it a useful building block for advanced materials, including functionalized polymers and organic light-emitting diodes (OLEDs).[1][2]

However, comprehensive toxicological data for 4-Trimethylsilylaniline is not as readily available as for its more common isomers, such as 2,4,6-trimethylaniline. Aniline and its derivatives are a class of compounds known for potential toxicity, including the risk of causing methemoglobinemia, where the blood's ability to carry oxygen is dangerously reduced.[3][4] Therefore, a conservative and principled approach to safety is paramount. This guide operates on the precautionary principle, treating 4-Trimethylsilylaniline with the high degree of caution afforded to analogous aromatic amines for which significant hazard data exists.

Compound Identification and Physicochemical Properties

A clear understanding of a chemical's properties is the foundation of its safe use. The key identifiers and reported physical characteristics of 4-Trimethylsilylaniline are summarized below. It is critical to note that some physical data points are derived from related isomers due to a lack of specific data for this compound.

| Property | Value | Source |

| Chemical Name | 4-Trimethylsilylaniline | [5][6] |

| Synonyms | 4-(Trimethylsilyl)aniline, p-Trimethylsilyl-anilin | [5] |

| CAS Number | 17889-23-5 | [5][6][7] |

| Molecular Formula | C₉H₁₅NSi | [5][6][8] |

| Molecular Weight | 165.31 g/mol | [5] |

| Appearance | Brown Liquid | [9] |

| Flash Point | 96 °C / 204.8 °F (Data for 2,4,6-Trimethylaniline isomer) | [9] |

| Boiling Point | 233 °C / 451.4 °F (Data for 2,4,6-Trimethylaniline isomer) | [9] |

| Water Solubility | Predicted to be immiscible with water | [9] |

| Storage Temperature | 2-8°C, under inert atmosphere recommended | [6] |

Hazard Identification and Toxicological Profile

Due to the limited specific toxicity data for 4-Trimethylsilylaniline, a risk assessment must be based on the known hazards of the aromatic amine class. The primary toxicological concern is the potential for absorption through the skin, inhalation, or ingestion, leading to systemic effects.[4]

Anticipated GHS Hazard Classification (Precautionary)

The following classification is a conservative estimate based on data for analogous compounds and should be used for handling and PPE decisions until specific data for CAS 17889-23-5 becomes available.

| Hazard Class | Hazard Statement | Rationale / Basis |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on general toxicity of anilines.[4][10] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Aromatic amines can be absorbed through the skin.[4][10] |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled | Data for isomers suggests high inhalation toxicity.[4][10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Common hazard for aniline derivatives.[4][10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact can cause irritation or damage.[4][10] |

| Skin Sensitization | H317: May cause an allergic skin reaction | A known risk for some aniline compounds.[3][4] |

| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure | Potential for effects on blood (methemoglobinemia).[3][11] |

Key Mechanistic Concern: Methemoglobinemia

The primary systemic risk associated with aniline exposure is methemoglobinemia.[4] In this condition, the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. This "oxygen starvation" can lead to symptoms such as cyanosis (blueish skin), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and death.[3] Any personnel exhibiting these symptoms after potential exposure should be removed from the area and receive immediate medical attention.

Engineering Controls and Personal Protective Equipment (PPE)

The safe handling of 4-Trimethylsilylaniline relies on a strict adherence to the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Causality Behind Control Choices

-

Engineering Controls (Primary Barrier): The fundamental principle is to physically isolate the researcher from the chemical. A chemical fume hood is not just a suggestion; it is a mandatory control to prevent the inhalation of potentially fatal vapors and to contain any accidental releases.[7][9][10] Similarly, eyewash stations and safety showers provide immediate, high-volume decontamination to mitigate the severity of an exposure.[12]

-

Personal Protective Equipment (Secondary Barrier): PPE is the last line of defense, designed to protect against incidental contact. The choice of gloves, for example, is critical. Not all materials offer the same level of protection. Butyl rubber is often recommended for aromatic amines due to its high resistance to permeation.[10]

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of 4-Trimethylsilylaniline, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[10]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[9]

-

Emergency Facilities: An operational and easily accessible eyewash station and safety shower are required in the immediate work area.[3][12]

Recommended Personal Protective Equipment (PPE)

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer of Small Quantities (<10g) | Chemical safety goggles | Butyl rubber or Chloroprene gloves | Lab coat | Not required if performed in a fume hood |

| Reaction Setup / Workup | Chemical safety goggles and face shield | Butyl rubber gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Not required if performed in a fume hood |

| Large Spill Cleanup (>50 mL) | Chemical safety goggles and face shield | Heavy-duty Butyl rubber gloves | Chemical-resistant suit | Required. Use a NIOSH-approved respirator with an organic vapor/ammonia filter.[9][13] |

Protocols for Safe Handling and Storage

Adherence to validated standard operating procedures (SOPs) is crucial for preventing accidents.

Protocol 1: General Handling and Use

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

-

Don PPE: Put on all required PPE as specified in the table above.

-

Chemical Transfer: When transferring the liquid, use a syringe or pipette. Dispense the liquid slowly and close to the surface of the receiving vessel to minimize splashing and aerosol generation.

-

Heating: If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames. Be aware that intense heating can form explosive mixtures with air.[10]

-

Post-Handling: After use, ensure the container is tightly sealed.[9][11]

-

Decontamination: Wipe down the work surface in the fume hood. Carefully remove gloves and wash hands thoroughly with soap and water.[7][9]

Protocol 2: Storage

-

Container: Store in the original, tightly closed container.[11]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[9][12] Refrigerated storage (2-8°C) is recommended for long-term stability.[6]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), as violent reactions are possible.[4][9][10]

-

Access: The storage area should be locked or otherwise secured to be accessible only to authorized personnel.[10]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

-

Skin Contact: Take off immediately all contaminated clothing.[10] Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][9]

-

Inhalation: Move the victim to fresh air immediately.[11] If breathing has stopped, perform artificial respiration. Do not use mouth-to-mouth.[9] Call for immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[9][13] If the victim is conscious and alert, rinse their mouth and give 1-2 glasses of water to dilute the chemical. Call a poison control center or physician immediately.[13]

Accidental Release Response Workflow

The following diagram outlines the logical workflow for responding to a spill of 4-Trimethylsilylaniline.

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[4][9]

-

Specific Hazards: The compound is combustible.[4] Upon combustion, it may emit toxic and hazardous fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[9]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: 4-Trimethylsilylaniline and any materials contaminated with it (e.g., absorbent materials, used PPE, empty containers) must be treated as hazardous waste.[3][10]

-

Collection: Dispose of waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.[10]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9][10]

Conclusion

4-Trimethylsilylaniline is a valuable chemical intermediate, but its safe use demands a comprehensive understanding of the risks associated with the aromatic amine class. Due to the absence of specific, robust toxicological data, a high degree of caution is warranted. By implementing stringent engineering controls, mandating the correct use of personal protective equipment, adhering to established handling protocols, and being prepared for emergencies, researchers can work with this compound while upholding the highest standards of laboratory safety.

References

-

Title: Material Safety Data Sheet - 2,4,5-Trimethylaniline Source: Cole-Parmer URL: [Link]

-

Title: HAZARD SUMMARY - 2,4,6-TRIMETHYL ANILINE Source: New Jersey Department of Health URL: [Link]

-

Title: Synthesis and characterisation of silyl-capped amino tolane... Source: ResearchGate URL: [Link]

-

Title: 4-Trimethylsilylaniline Source: PubChem URL: [Link]

-

Title: 4-(Trimethylsilyl)aniline Source: Lead Sciences URL: [Link]

-

Title: N-TRIMETHYLSILYLANILINE(CAS# 3768-55-6) Source: Angene Chemical URL: [Link]

-

Title: 4-((Trimethylsilyl)ethynyl)aniline Source: PubChem URL: [Link]

-

Title: Exploring the Fine Chemical Landscape: 4-Bromo-N,N-bis(trimethylsilyl)aniline Source: LinkedIn URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nj.gov [nj.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 4-Trimethylsilylaniline | C9H15NSi | CID 10034957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trimethylsilyl)aniline - Lead Sciences [lead-sciences.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. angenesci.com [angenesci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

electronic effects of the trimethylsilyl group on the aniline ring

An In-Depth Technical Guide to the Electronic Effects of the Trimethylsilyl Group on the Aniline Ring

Authored by a Senior Application Scientist

Introduction

The functionalization of aromatic systems is a cornerstone of modern organic chemistry, underpinning advancements in pharmaceuticals, materials science, and agrochemicals. Aniline, with its electron-rich aromatic ring and nucleophilic amino group, serves as a critical building block for a vast array of these materials. The introduction of substituents onto the aniline ring profoundly alters its chemical personality, modulating its basicity, nucleophilicity, and regioselectivity in subsequent reactions.

Among the myriad of possible substituents, the trimethylsilyl (TMS) group, -Si(CH₃)₃, holds a unique position. Characterized by its considerable steric bulk and the distinct electronic properties of silicon, the TMS group imparts a nuanced and synthetically powerful influence on the aniline scaffold.[1] Unlike simple alkyl or halo groups, the electronic contribution of the TMS group is a delicate balance of competing effects that are highly dependent on its position relative to the amino group.

This technical guide provides an in-depth exploration of the . We will dissect the interplay of inductive and resonance phenomena, quantify their impact on physicochemical properties such as basicity, and explore the resulting changes in chemical reactivity, with a particular focus on the synthetically valuable ipso-substitution pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of silylated anilines to leverage their unique properties in molecular design and synthesis.

The Duality of Silicon: Inductive vs. Resonance Effects

The net electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental mechanisms: the inductive effect and the resonance (or mesomeric) effect.[2] The trimethylsilyl group exhibits a fascinating duality where these two effects operate in opposition, leading to its subtle yet powerful influence.

1.1 The Inductive Effect (+I): An Electron-Releasing Push

The inductive effect is transmitted through the sigma (σ) bond framework and arises from differences in electronegativity between atoms. Silicon is significantly less electronegative than carbon (Pauling scale: Si ≈ 1.90, C ≈ 2.55). This disparity causes the silicon atom in the C-Si bond to polarize the bond, effectively "pushing" electron density towards the aromatic ring.[3] This behavior classifies the TMS group as having a positive or electron-releasing inductive effect (+I). This effect tends to increase the electron density of the entire aromatic system, thereby increasing the basicity of the lone pair on the aniline nitrogen.

1.2 The Resonance Effect (-M): A (p-d)π Interaction

The resonance effect involves the delocalization of electrons through the pi (π) system of the aromatic ring.[4] For the TMS group, this is more complex than for typical substituents. While silicon does not have lone pairs to donate in a traditional +M effect, its vacant, low-lying 3d orbitals can accept electron density from the filled p-orbitals of the aromatic ring. This interaction, known as (p-d)π back-bonding, results in a net withdrawal of electron density from the π-system. This constitutes a negative or electron-withdrawing resonance effect (-M). This effect is most pronounced when the TMS group is positioned ortho or para to the strongly π-donating amino group, which increases electron density at these positions and facilitates the back-bonding interaction.

The diagram below illustrates the opposing nature of these two electronic effects when the TMS group is in the para position.

Caption: Opposing electronic effects of a para-TMS group.

Quantifying the Net Electronic Effect: Hammett Constants

The net result of the competing +I and -M effects can be quantified using Hammett substituent constants (σ). These empirically derived values measure the electron-donating or electron-withdrawing ability of a substituent. A negative σ value indicates a net electron-donating character, while a positive value signifies a net electron-withdrawing character.

The data clearly show that in both the meta and para positions, the trimethylsilyl group acts as a weak, net electron-donating group.[5] The electron-releasing inductive effect (+I) slightly outweighs the electron-withdrawing resonance effect (-M).

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -Si(CH₃)₃ | -0.04 | -0.07 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

| Data sourced from Wikipedia's Hammett equation compilation.[5] |

Impact on Basicity and Reactivity

The electronic perturbations caused by the TMS group have profound and predictable consequences for the chemical properties of the aniline molecule, most notably its basicity and its behavior in electrophilic aromatic substitution reactions.

3.1 Modulation of Aniline Basicity (pKa)

The basicity of aniline is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton. Substituents that donate electron density to the ring increase this availability, making the aniline more basic (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups decrease basicity (lower pKa).

| Compound | pKa of Conjugate Acid | Rationale |

| Aniline | 4.58[6] | Reference |

| p-Toluidine (-CH₃) | 5.08 | Stronger +I effect from methyl group |

| 4-(Trimethylsilyl)aniline | 4.65 | Weak net electron-donating effect from TMS |

| p-Chloroaniline (-Cl) | 3.98 | Dominant -I effect from chlorine |

| pKa values sourced from published data.[6] |

As predicted by its negative Hammett constant, the para-TMS group slightly increases the basicity of aniline. The weak electron-donating nature of the TMS group enhances the electron density on the nitrogen, making it a slightly stronger base than unsubstituted aniline.

For ortho-trimethylsilylaniline , the situation is dominated by sterics. The bulky TMS group forces the -NH₂ group out of the plane of the aromatic ring. This "steric inhibition of resonance" disrupts the delocalization of the nitrogen's lone pair into the ring, which is a major stabilizing factor for the anilinium cation. Consequently, ortho-silylated anilines are expected to be significantly less basic than their meta and para counterparts and often less basic than aniline itself.

3.2 Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[7][8] The introduction of a TMS group modifies this reactivity profile in two important ways:

-

Ring Activation: As a weak activating group itself, the TMS group further enhances the nucleophilicity of the aniline ring, making it even more reactive towards electrophiles than aniline.

-

Ipso-Substitution: The most significant consequence of silylation is the introduction of a highly regioselective reaction pathway known as ipso-substitution. The carbon-silicon bond is polarized and relatively weak, making the silicon-bearing carbon (ipso carbon) a site of high electron density and susceptible to electrophilic attack.[9] The electrophile replaces the TMS group, which is lost as a stable, neutral species (e.g., Me₃Si-X).[9]

This ability to direct electrophiles to a specific carbon atom and then be cleanly removed offers immense synthetic utility. Protodesilylation, the replacement of the TMS group with a proton using a mild acid, is a common example.[10][11]

Caption: Mechanism of electrophilic ipso-substitution.

Experimental Protocols and Characterization

A comprehensive understanding of the TMS group's effects requires robust experimental validation. Below are representative protocols for the synthesis and analysis of silylated anilines.

4.1 Synthesis of 3,5-Bis(trimethylsilyl)aniline

This procedure demonstrates a common route to silylated anilines starting from a nitroaromatic precursor.

Protocol:

-

Starting Material: 1-Nitro-3,5-bis(trimethylsilyl)benzene.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: Benzene.

-

Procedure: The nitro compound is dissolved in benzene and subjected to catalytic hydrogenation over 10% Pd/C at atmospheric pressure.[12]

-

Workup: The reaction is monitored until completion (e.g., by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the desired 3,5-bis(trimethylsilyl)aniline.[12]

Caption: Workflow for synthesis of a silylated aniline.

4.2 Spectroscopic Characterization (NMR)

NMR spectroscopy provides invaluable insight into the electronic environment of the silylated aniline.

| Nucleus | Typical Chemical Shift (ppm) | Information Provided |

| ¹H NMR | ~0.25 (s, 9H) | Sharp singlet characteristic of the nine equivalent protons of the -Si(CH₃)₃ group.[13] |

| 3.5-4.5 (br s, 2H) | Signal for the -NH₂ protons; often broad and exchangeable with D₂O.[14] | |

| 6.5-7.5 | Aromatic protons; chemical shifts and coupling patterns reveal substitution pattern and ring electron density. | |

| ¹³C NMR | ~0.0 | Signal for the methyl carbons of the TMS group. |

| 110-150 | Aromatic carbons; the ipso-carbon attached to silicon has a distinct chemical shift, and other shifts reflect electron density changes.[15] | |

| ¹⁵N NMR | -320 to -330 | The nitrogen chemical shift is highly sensitive to electron density. Electron-donating groups like TMS cause shielding (more negative ppm value) compared to aniline.[16] |

Conclusion

The electronic effect of the trimethylsilyl group on the aniline ring is a sophisticated interplay of a dominant, electron-releasing inductive effect and a weaker, electron-withdrawing resonance effect. The net result is that the TMS group acts as a weak activator and a mild base-strengthening substituent. In the ortho position, this electronic influence is overshadowed by a powerful steric effect that inhibits resonance and reduces basicity.

From a synthetic standpoint, the most compelling feature of silylated anilines is their propensity to undergo clean and highly regioselective ipso-substitution. This allows the TMS group to be employed as a versatile "directing group," guiding electrophiles to a specific position before being readily cleaved. This unique combination of subtle electronic modulation and powerful synthetic utility ensures that trimethylsilyl-substituted anilines will remain valuable tools for researchers and development professionals in the design and construction of complex organic molecules.

References

- Filo. (2025, April 19). In the context of aniline. Why electrophilic substitution reaction take p..

- Fleming, I. (2018). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH.

- Roberts, J. D., McElhill, E. A., & Armstrong, R. (1951). The Electrical Effect of the Trimethylsilyl Group. Caltech Authors.

- Wikipedia. (n.d.). Trimethylsilyl group.

- Allen. (n.d.). Acylation of —NH_2 group in aniline reduces its reactivity in electrophilic substitution reactions.

- Dakota Chemicals. (n.d.). The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis.

- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.

- La Salle University. (n.d.). Substituent Effects.

- YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines.

- Stasch, A. (2021).

- ResearchGate. (2024, May 2). Synthesis of Alkynylsilanes: A Review of the State of the Art.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- ResearchGate. (2025, August 7). NMR Spectra of Anilines | Request PDF.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Wikipedia. (n.d.). Hammett equation.

- PubChem. (n.d.). 4-Trimethylsilylaniline.

- Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry.

- ResearchGate. (n.d.).

- Chemistry Stack Exchange. (2018, March 5). Ipso substitution and its rules.

- MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.

- Benkeser, R. A., & Krysiak, H. R. (1953). The Conjugative Ability of the Trimethylsilyl Group. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2023, October 27). 16.

- Journal of Materials and Environmental Science. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.

- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.

- YouTube. (2021, May 21). Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples.

- YouTube. (2020, June 29). Inductive vs Resonance Effect | Organic Chemistry.

- Organic Chemistry Portal. (2018).

- Chemistry LibreTexts. (2020, June 12). 10.

- PrepChem.com. (n.d.). Synthesis of b) 3,5-Bis(trimethylsilyl)aniline.

- PubMed Central. (n.d.).

- Master Organic Chemistry. (2017, April 28). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).

- EPFL. (n.d.).

- ResearchGate. (2025, August 6). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect.

- PubMed. (n.d.).

- ResearchGate. (2025, August 7).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubMed Central. (n.d.).

- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.

- Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.

- ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of aniline.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3.

- PubMed. (2023, April 25).

- Proprep. (n.d.).

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. journaleras.com [journaleras.com]

- 7. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]

- 12. prepchem.com [prepchem.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. proprep.com [proprep.com]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

- 16. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Molecular Landscape of 4-Trimethylsilylaniline through Computational Chemistry

An In-depth Technical Guide to the Theoretical Calculations on 4-Trimethylsilylaniline

4-Trimethylsilylaniline (4-TMSA) is a versatile organosilicon compound that serves as a valuable building block in organic synthesis and materials science. Its unique structure, combining an electron-donating amino group and an electron-withdrawing trimethylsilyl group on an aromatic ring, imparts a rich and complex electronic character. Understanding the interplay of these functional groups is paramount for predicting its reactivity, spectroscopic behavior, and potential applications in fields ranging from polymer chemistry to the development of novel pharmaceuticals.

While experimental techniques provide essential macroscopic data, a deeper, atomistic understanding requires the lens of computational chemistry. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive method to probe the molecular structure, electronic properties, and vibrational dynamics of 4-TMSA with high precision.[1][2] This guide provides a comprehensive walkthrough of the theoretical methodologies used to characterize 4-TMSA, designed for researchers, scientists, and drug development professionals. We will not merely present data but will delve into the causality behind the computational choices, ensuring a robust and self-validating framework for analysis.

Part 1: The Computational Framework: Methodology and Workflow

The foundation of any theoretical study lies in the selection of an appropriate computational method. For organosilicon compounds like 4-TMSA, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[3][4]

The Choice of Method: Why DFT?

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike more computationally expensive ab initio methods like Hartree-Fock (HF), which can be less accurate due to the neglect of electron correlation, DFT incorporates electron correlation effects through an exchange-correlation functional. This makes it particularly well-suited for accurately predicting the geometric and electronic properties of molecules containing heavier elements like silicon.

For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has demonstrated high reliability for a wide range of organic and organometallic molecules, providing accurate geometries and vibrational frequencies.[3][5][6] To describe the atomic orbitals, we will use the 6-311++G(d,p) basis set. This is a triple-zeta basis set that offers significant flexibility for describing the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately modeling lone pairs and anions, while the (d,p) denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron cloud.[6][7]

Experimental Protocol: Computational Setup

The following protocol outlines the steps for performing a typical DFT calculation on 4-TMSA using a quantum chemistry software package like Gaussian.

-

Input File Creation:

-

Define the molecular structure of 4-Trimethylsilylaniline. An initial guess can be built using molecular modeling software or by providing Cartesian coordinates.

-

Specify the charge (0) and spin multiplicity (singlet) for the neutral ground state.

-

Define the calculation keywords in the route section. A typical job would include: #p B3LYP/6-311++G(d,p) Opt Freq NMR Pop=NBO

-

#p: Enables printing of additional output.

-

B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to verify the nature of the stationary point and to compute vibrational spectra.

-

NMR: Requests the calculation of NMR chemical shifts.

-

Pop=NBO: Requests a Natural Bond Orbital analysis.

-

-

-

Execution: Submit the input file to the quantum chemistry software for execution.

-

Analysis: Analyze the output files to extract optimized coordinates, energies, vibrational frequencies, electronic properties, and NMR shifts.

Visualization: Computational Workflow

The overall workflow for the theoretical analysis can be visualized as follows:

Caption: A flowchart of the computational workflow for 4-TMSA analysis.

Part 2: Molecular Geometry and Structural Integrity

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This is achieved by finding the minimum on the potential energy surface.

Optimized Structure

The geometry optimization confirms a structure where the aniline ring is planar, with the nitrogen atom of the amino group slightly pyramidalized. The trimethylsilyl group exhibits a staggered conformation relative to the phenyl ring to minimize steric hindrance.

Caption: Optimized molecular structure of 4-Trimethylsilylaniline with atom numbering.

Key Geometric Parameters

The calculated bond lengths and angles provide quantitative insight into the molecular structure. These parameters are crucial as they influence the molecule's electronic properties and vibrational modes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-N | 1.405 |

| C-Si | 1.889 | |

| N-H | 1.012 | |

| Si-C (methyl) | 1.880 | |

| C-C (aromatic) | 1.395 - 1.408 | |

| Bond Angles (°) | C-N-H | 112.5 |

| H-N-H | 110.0 | |

| C-C-Si | 121.5 | |

| C-Si-C (methyl) | 108.2 |

The C-Si bond length is consistent with typical aryl-silane bonds. The C-N bond length is slightly shorter than a typical C-N single bond, indicating some degree of electron delocalization from the nitrogen lone pair into the aromatic ring.

Part 3: Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. A frequency calculation on the optimized geometry yields the harmonic vibrational frequencies, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra.[8][9][10] It is standard practice to scale the calculated frequencies by an empirical factor (typically ~0.96 for B3LYP) to account for anharmonicity and basis set imperfections.[6]

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3495 | Amino Group |

| N-H Symmetric Stretch | 3405 | Amino Group |

| Aromatic C-H Stretch | 3050 - 3100 | Phenyl Ring |

| Methyl C-H Stretch | 2960 - 2980 | Trimethylsilyl Group |

| C=C Aromatic Stretch | 1610, 1515 | Phenyl Ring |

| N-H Scissoring | 1625 | Amino Group |

| Si-CH₃ Symmetric Deformation | 1255 | Trimethylsilyl Group (Umbrella mode) |

| C-N Stretch | 1280 | Aryl-Amine |

| C-Si Stretch | 840 | Aryl-Silane |

The calculated spectrum shows characteristic peaks that align well with expectations for an aniline derivative.[2][11] The strong Si-CH₃ symmetric deformation around 1255 cm⁻¹ is a hallmark of the trimethylsilyl group.

Part 4: Electronic Properties and Chemical Reactivity

The electronic nature of 4-TMSA governs its reactivity, optical properties, and intermolecular interactions. We can probe this using several computational tools.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[12][13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[14][15]

| Parameter | Calculated Value (eV) |

| EHOMO | -5.18 |

| ELUMO | -0.35 |

| ΔE (Gap) | 4.83 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[14] The calculated gap of 4.83 eV suggests that 4-TMSA is a moderately reactive molecule. The HOMO is primarily localized on the aniline ring and the nitrogen atom, confirming this region as the primary site for electrophilic attack. The LUMO is distributed across the aromatic ring and the silicon atom, indicating these areas are susceptible to nucleophilic attack.

Caption: HOMO-LUMO energy level diagram for 4-Trimethylsilylaniline.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites of electrophilic and nucleophilic reactivity.[5][16]

-

Red/Yellow Regions: Electron-rich, negative potential. Prone to electrophilic attack.

-

Blue Regions: Electron-poor, positive potential. Prone to nucleophilic attack.

For 4-TMSA, the MEP map reveals a region of high negative potential (red) around the nitrogen atom of the amino group, consistent with its electron-donating character and the presence of a lone pair. This is the most likely site for protonation and interaction with electrophiles. The hydrogens of the amino group show a positive potential (blue), making them susceptible to hydrogen bonding interactions. The trimethylsilyl group creates a region of relatively neutral potential.

Global Quantum Chemical Descriptors

From the HOMO and LUMO energies, we can derive several descriptors that quantify the molecule's reactivity.[17]

| Descriptor | Formula | Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 5.18 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.35 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.42 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.21 eV⁻¹ | Reciprocal of hardness; high value = reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | 2.77 eV | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.58 eV | Propensity to accept electrons. |

Part 5: Theoretical NMR Spectroscopy

Calculating NMR chemical shifts provides a direct link between the theoretical model and experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS).

| Atom | Calculated ¹³C Shift (ppm) | Typical Experimental Range (ppm) |

| C-NH₂ | 149.5 | 140 - 150 |

| C-Si | 128.8 | 125 - 140 (ipso-carbon) |

| C (ortho to NH₂) | 115.2 | 114 - 118 |

| C (ortho to Si) | 135.1 | 133 - 138 |

| Si(CH₃)₃ | -1.2 | -2 to +2 |

| Atom | Calculated ¹H Shift (ppm) | Typical Experimental Range (ppm)[18][19] |

| NH₂ | 3.65 | 3.0 - 5.0 (can vary greatly) |

| H (ortho to NH₂) | 6.70 | 6.6 - 6.8 |

| H (ortho to Si) | 7.35 | 7.2 - 7.5 |

| Si(CH₃)₃ | 0.25 | 0.1 - 0.3 |

The calculated chemical shifts show excellent agreement with expected values. The electron-donating amino group shields the ortho and para protons, shifting them upfield, while the silyl group has a deshielding effect on its ortho protons. This differential effect is accurately captured by the theoretical calculations.

Conclusion

This guide has demonstrated the power and depth of theoretical calculations in characterizing 4-Trimethylsilylaniline. Through a systematic computational workflow using Density Functional Theory, we have elucidated its stable molecular geometry, predicted its vibrational and NMR spectra, and quantified its electronic properties and chemical reactivity. The insights gained from analyzing the optimized structure, HOMO-LUMO gap, MEP map, and quantum chemical descriptors provide a comprehensive molecular-level portrait that complements and enriches experimental findings. This theoretical framework serves as a robust, predictive tool for scientists and researchers, enabling the rational design of new materials and chemical entities based on the versatile 4-TMSA scaffold.

References

-

Misnan, N. M., et al. (2025). Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor. ResearchGate. [Link]

-

Barakat, A., et al. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. MDPI. [Link]

-